molecular formula C26H42N2O5 B587548 (2S,5R)-2,5-Dihydro-3,6-dimethoxy-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine CAS No. 656241-17-7

(2S,5R)-2,5-Dihydro-3,6-dimethoxy-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine

Cat. No. B587548
CAS RN: 656241-17-7
M. Wt: 462.631
InChI Key: RKIUFQFNIHIYIY-AWRGLXIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,5R)-2,5-Dihydro-3,6-dimethoxy-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine is a useful research compound. Its molecular formula is C26H42N2O5 and its molecular weight is 462.631. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis and Evaluation of Pyrazine Derivatives: A study by Srinivas et al. (2020) explored the synthesis of novel pyrazine derivatives, evaluating their antibacterial and antifungal activities. This indicates the potential use of such compounds in developing new antimicrobial agents.

Chemical Stability and Tautomerism

  • Stability and Tautomerism of Pyrazines: Research by Sato et al. (1997) investigated the demethylation of various pyrazines, providing insights into their chemical stability and tautomerism. This is crucial for understanding the physical and chemical properties of pyrazine compounds in various applications.

Electrochromic Materials

  • Development of Polymeric Electrochromic Materials: A study conducted by Zhao et al. (2014) synthesized novel polymers using pyrazine as an acceptor unit, demonstrating their potential in NIR electrochromic devices. This application is significant for the development of smart windows and energy-efficient displays.

Asymmetric Synthesis

  • Non-iterative Asymmetric Synthesis of Spiroketals: Research by Meilert et al. (2004) highlights the synthesis of spiroketals from a pyrazine derivative, showing their potential in asymmetric synthesis processes. This can be applied in creating complex molecular structures for pharmaceuticals.

Antimicrobial Activity

  • Antimicrobial Activity of Pyrazolines: Abdel-Gawad et al. (2003) synthesized pyrazoline derivatives, evaluating their in vitro antimicrobial activity. Such research contributes to the development of new antimicrobial drugs.

Metabolic Conversion Study

  • Metabolic Conversion of Isoxanthohumol: Kim et al. (2019) conducted a study on the microbial biotransformation of isoxanthohumol, a major hop prenylflavanone, revealing insights into metabolic fates in mammalian systems.

Synthesis and Antidepressant Activities

  • Synthesis and Evaluation of Pyrazoline Derivatives: Palaska et al. (2001) focused on synthesizing pyrazoline derivatives and evaluating their antidepressant activities, indicating potential applications in mental health treatment.

Crystal Structures and Docking Studies

  • Docking Studies of Pyrazole Derivatives: Nayak et al. (2020) synthesized triazole-thiones bearing pyrazole moiety and conducted in silico docking studies, revealing insights into their binding interactions and potential as antibacterial agents.

properties

IUPAC Name

(2S,5R)-3,6-dimethoxy-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-propan-2-yl-2,5-dihydropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42N2O5/c1-17(2)20(16-21-25(31-7)28-24(18(3)4)26(27-21)32-8)14-19-10-11-22(30-6)23(15-19)33-13-9-12-29-5/h10-11,15,17-18,20-21,24H,9,12-14,16H2,1-8H3/t20-,21-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIUFQFNIHIYIY-AWRGLXIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=NC(C(=N1)OC)CC(CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1C(=N[C@H](C(=N1)OC)C[C@H](CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30738985
Record name (2S,5R)-3,6-Dimethoxy-2-[(2S)-2-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-3-methylbutyl]-5-(propan-2-yl)-2,5-dihydropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,5R)-2,5-Dihydro-3,6-dimethoxy-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine

CAS RN

656241-17-7
Record name (2S,5R)-3,6-Dimethoxy-2-[(2S)-2-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-3-methylbutyl]-5-(propan-2-yl)-2,5-dihydropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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